(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide
CAS No.: 1799978-40-7
Cat. No.: VC2775714
Molecular Formula: C9H10ClNO3S
Molecular Weight: 247.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799978-40-7 |
|---|---|
| Molecular Formula | C9H10ClNO3S |
| Molecular Weight | 247.7 g/mol |
| IUPAC Name | (4S)-8-chloro-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide |
| Standard InChI | InChI=1S/C9H10ClNO3S/c1-6-5-11-15(12,13)9-4-7(10)2-3-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 |
| Standard InChI Key | OLRKKBWPBZLYIX-LURJTMIESA-N |
| Isomeric SMILES | C[C@H]1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl |
| SMILES | CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl |
| Canonical SMILES | CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl |
Introduction
Chemical Properties and Structure
Molecular and Structural Characteristics
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide possesses a distinctive molecular structure with specific functional groups that contribute to its chemical behavior and potential biological interactions. The compound's core structure consists of a benzoxathiazepine scaffold with specific substituents that define its chemical identity and reactivity profile.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of benzoxathiazepine derivatives, including (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide, typically involves one-pot, sequential protocols utilizing silica-supported alkylating reagents. These methods facilitate the efficient creation of diverse benzoxathiazepine scaffolds with various modifications, enabling the systematic exploration of structure-activity relationships.
Oxidation Strategies for Dioxide Formation
For related benzothiazepine compounds, the synthesis of 1,1-dioxide derivatives often employs oxidation reactions using m-chloroperbenzoic acid (MCPBA). This approach has been successfully applied to generate 1,5-benzothiazepine-1,1-dioxide derivatives that serve as structural mimetics for benzodiazepinones in structure-activity relationship studies . The oxidation process represents a critical step in transforming the sulfur-containing heterocycle into the corresponding dioxide.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
The biological activity of benzoxathiazepine derivatives is highly dependent on their structural characteristics. The specific stereochemistry (4S), the chlorine substituent at position 8, and the methyl group at position 4 are expected to contribute significantly to the compound's binding affinities and selectivity profiles. Systematic investigation of these structure-activity relationships can provide valuable insights for rational drug design and optimization .
Comparison with Related Compounds
Related benzothiazepine derivatives have been investigated for various biological activities, including cytotoxicity against cancer cell lines. For instance, certain 1,5-benzothiazepine derivatives have demonstrated promising cytotoxic activity in liver cancer cell lines (Hep G-2) . Additionally, molecular docking studies have identified potential interactions with target proteins such as human adenosine kinase, glycogen synthase kinase-3β, and human mitogen-activated protein kinase 1, suggesting possible mechanisms of action for this class of compounds.
Research Applications and Future Directions
| Research Area | Potential Application |
|---|---|
| Central Nervous System | Development of novel antipsychotic agents |
| Oncology | Investigation as potential anticancer compounds |
| Medicinal Chemistry | Structure-activity relationship studies for drug optimization |
| Chemical Biology | Probe development for investigating biological pathways |
Research Gaps and Future Directions
Several research gaps exist in the current understanding of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide, presenting opportunities for future investigation:
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Comprehensive physicochemical characterization studies to determine solubility, stability, and other physical properties
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Detailed pharmacokinetic and pharmacodynamic profiling to assess bioavailability and metabolic fate
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Target identification and binding affinity measurements to elucidate mechanisms of action
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Structure-based design of optimized derivatives with enhanced potency and selectivity
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In vivo efficacy and safety studies to evaluate therapeutic potential
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